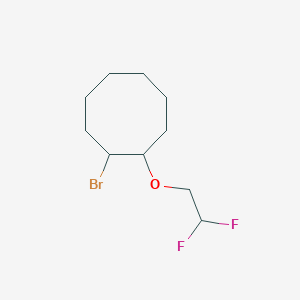
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane
Description
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane is a brominated cycloalkane derivative featuring a cyclooctane backbone substituted with a bromine atom at position 1 and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 2. Its molecular formula is C₁₀H₁₆BrF₂O, with a calculated molecular weight of 270.1 g/mol.
The 8-membered cyclooctane ring provides moderate ring strain compared to smaller cycloalkanes (e.g., cyclopentane or cyclohexane), while the difluoroethoxy group introduces electronegativity and steric bulk.
Properties
Molecular Formula |
C10H17BrF2O |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H17BrF2O/c11-8-5-3-1-2-4-6-9(8)14-7-10(12)13/h8-10H,1-7H2 |
InChI Key |
IQMZGQBUNDEZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with bromine and difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclooctane derivatives with reduced functional groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane involves its interaction with molecular targets, such as enzymes and receptors. The bromine and difluoroethoxy groups play a crucial role in the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 1-bromo-2-(2,2-difluoroethoxy)cyclooctane with analogous compounds from literature and databases:
Key Chemical and Physical Property Comparisons
Reactivity: The bromo and difluoroethoxy substituents in the target compound enhance its polarity compared to non-fluorinated analogs like 1,2-dibromocyclooctane . This polarity facilitates interactions in polar solvents and may accelerate nucleophilic substitutions. In contrast, 1-bromo-2-[dibromo(fluoro)methyl]cyclooctane contains three bromine atoms, increasing its molecular weight and density. The trifluoromethyl group may stabilize the compound against oxidation but reduce its leaving-group efficiency.
Ring Size and Strain: The cyclopentane derivative exhibits higher ring strain due to its smaller 5-membered ring, which can enhance reactivity in ring-opening or elimination reactions.
Electronic Effects :
- Aromatic analogs (e.g., 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene) benefit from resonance stabilization, with electron-donating ethoxy groups counteracting the electron-withdrawing fluorine. In contrast, the alicyclic target compound lacks aromatic resonance, making its reactivity more dependent on inductive effects from fluorine.
Functional Group Diversity :
- The tetrafluoroethyl group in cyclohexene introduces unsaturation and extreme electronegativity, favoring addition reactions over substitutions. The target compound’s ethoxy group, while electronegative, lacks this unsaturation, directing reactivity toward substitutions or eliminations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


